Gas-Phase Dehydrobromination Activation Energy: 3-Bromo vs. 4-Bromobutyronitrile
In static-system gas-phase pyrolysis over the temperature range 370–420 °C, 3-bromobutyronitrile eliminates HBr with an Arrhenius activation energy of 213.7 ± 3.2 kJ/mol and a pre-exponential factor log A = 13.74 ± 0.25 [1]. By contrast, 4-bromobutyronitrile, studied under comparable conditions (390–470 °C), exhibits a significantly higher activation energy of 233.5 ± 4.5 kJ/mol (log A = 14.12 ± 0.33) [2]. The 19.8 kJ/mol lower barrier for the 3-bromo isomer reflects the electronic influence of the cyano group on the β-carbon reaction center, deactivating elimination more strongly when the bromine is at the terminal γ-position [2].
| Evidence Dimension | Activation energy (Ea) for unimolecular gas-phase HBr elimination |
|---|---|
| Target Compound Data | Ea = 213.7 ± 3.2 kJ/mol; log A = 13.74 ± 0.25 |
| Comparator Or Baseline | 4-Bromobutyronitrile: Ea = 233.5 ± 4.5 kJ/mol; log A = 14.12 ± 0.33 |
| Quantified Difference | ΔEa ≈ 19.8 kJ/mol lower for 3-bromobutyronitrile |
| Conditions | Static system, seasoned vessel, 370–470 °C, 54–198 Torr, propene/toluene inhibitor |
Why This Matters
A 19.8 kJ/mol difference in activation energy translates to a several-fold difference in elimination rate at a given temperature, directly impacting thermal stability limits during distillation, storage, and high-temperature reaction processing—a critical parameter for process safety and purity specifications.
- [1] Dominguez, R.M.; Chuchani, G. The direction of elimination in the pyrolysis kinetics of 3-bromobutyronitrile. React. Kinet. Catal. Lett. 1992, 47, 247–254. View Source
- [2] Chuchani, G.; Dominguez, R.M. Assessment of the Cyano Substituent Effect in the Inhibited Pyrolysis Kinetics of ω-Bromonitriles in the Gas Phase. J. Phys. Chem. 1989, 93, 203–205. View Source
